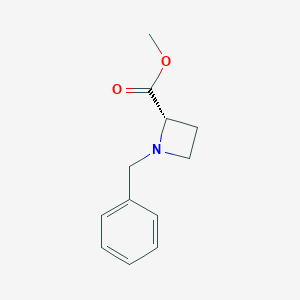
methyl (2S)-1-benzylazetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a discussion of how the compound can be synthesized. This could include the starting materials, the type of reaction, and the conditions under which the reaction takes place .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s structure .Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Synthesis Routes and Derivatives
Efficient Route to (S)-Azetidine-2-carboxylic Acid : An efficient route to (S)-azetidine-2-carboxylic acid with >99.9% ee was established, showcasing the importance of methyl (2S)-1-benzylazetidine-2-carboxylate in synthesizing high-purity compounds (Futamura et al., 2005).
Enantioselective Biotransformations : Research demonstrated the use of racemic 1-benzylazetidine-2-carbonitriles in enantioselective biotransformations to afford azetidine-2-carboxylic acids and their amide derivatives, highlighting the versatility of this compound in biocatalytic reactions (Leng et al., 2009).
Dealkoxycarbonylation Mechanisms : A study on the reaction of dimethyl 2-(1-benzylazetidin-3-yl)propane-1,3-dioate provided insights into different mechanisms for the dealkoxycarbonylation of a 2-(3-azetidinyl)malonate by chloride and cyanide (Gilligan & Krenitsky, 1994).
Chemical Transformations and Synthesis
Ring Expansion and Alkaloid Synthesis : The use of azetidinecarboxylate esters in ring expansion and the synthesis of pyrrolizidine alkaloids, such as turneforcidine and platynecine, is a significant application (Vanecko & West, 2005).
Synthesis of Benzodiazepine Derivatives : A method for synthesizing novel 1,4-benzodiazepine derivatives using methyl 1-arylaziridine-2-carboxylates, demonstrating the compound's utility in creating complex chemical structures (Wang et al., 2008).
Preparation of Enantiopure Nonnatural Amino Acids : The compound played a role in obtaining enantiopure unactivated aziridine-2-carboxamides, which are pivotal in the synthesis of nonnatural amino acids and vic-diamines (Morán-Ramallal et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S)-1-benzylazetidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFFWKWHYDAMKP-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

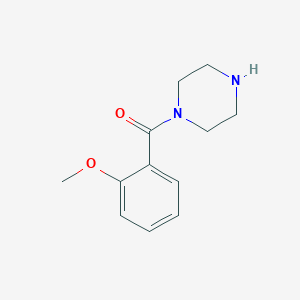
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

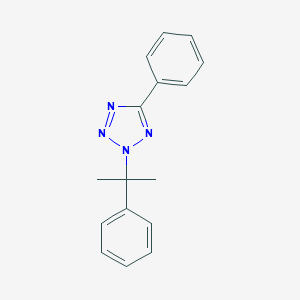
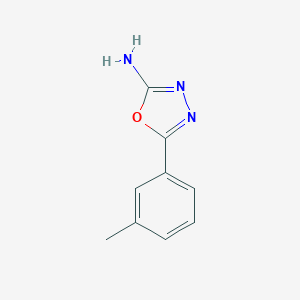

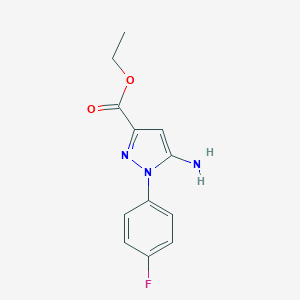
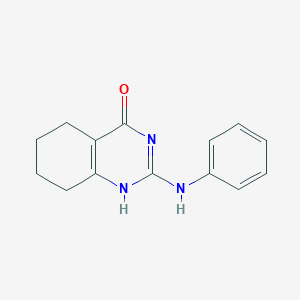
![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)


![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)

